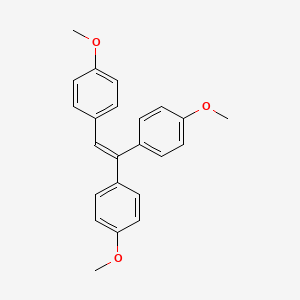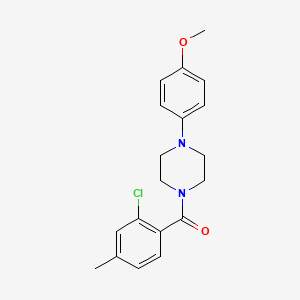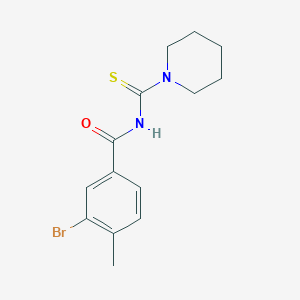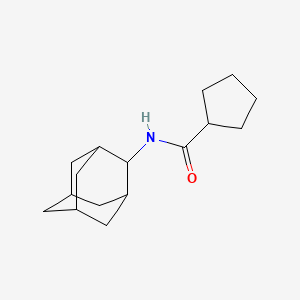![molecular formula C16H12N2O2S2 B5716111 N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B5716111.png)
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 3-aminophenylthiophene-2-carboxamide. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve multi-step synthesis processes that include the formation of intermediate compounds. These processes are optimized for high yield and purity, and they may involve the use of advanced techniques such as microwave-assisted synthesis and flow chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Wirkmechanismus
The mechanism of action of N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative with similar biological activities.
Thiophene-2-sulfonamide: Another thiophene derivative with potential medicinal applications.
Thiophene-2-carboxylic acid: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dual thiophene rings provide enhanced stability and reactivity compared to simpler thiophene derivatives .
Eigenschaften
IUPAC Name |
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-15(13-6-2-8-21-13)17-11-4-1-5-12(10-11)18-16(20)14-7-3-9-22-14/h1-10H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEFOKJKKJMUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B5716044.png)
![N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5716051.png)

![2-[(Quinolin-8-ylamino)methyl]phenol](/img/structure/B5716058.png)

![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
![2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5716081.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)

